molecular formula C20H19BrN2O4S B3614840 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide CAS No. 6437-34-9

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B3614840
CAS No.: 6437-34-9
M. Wt: 463.3 g/mol
InChI Key: ZYNVXIBOQRNHME-UHFFFAOYSA-N
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Description

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a brominated aromatic ring, a sulfonyl group, and a furan moiety, suggests potential biological activity and utility in various scientific research fields.

Properties

IUPAC Name

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S/c1-15-7-9-19(10-8-15)28(25,26)23(17-5-2-4-16(21)12-17)14-20(24)22-13-18-6-3-11-27-18/h2-12H,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNVXIBOQRNHME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361608
Record name 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6437-34-9
Record name 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Sulfonylation: The attachment of a sulfonyl group to an aniline derivative, typically using sulfonyl chlorides in the presence of a base.

    Amide Formation: The coupling of the sulfonylated aniline with a furan-2-ylmethyl acetic acid derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to form a hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Reagents like Pd/C and hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. The presence of the bromine and furan moieties may enhance binding affinity or selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    N-(4-bromophenyl)sulfonamide: A brominated sulfonamide with potential biological activity.

    Furan-2-ylmethyl acetamide: A furan derivative with various applications.

Uniqueness

2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide is unique due to the combination of a brominated aromatic ring, a sulfonyl group, and a furan moiety. This unique structure may confer specific biological activities and make it a valuable compound for research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide
Reactant of Route 2
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2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(furan-2-ylmethyl)acetamide

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